molecular formula C39H75N10O17P3S B12382627 S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane

Cat. No.: B12382627
M. Wt: 1081.1 g/mol
InChI Key: SWGFKEKFDABKFK-BWEBQFRTSA-N
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Description

The compound S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane is a complex organic molecule with a variety of functional groups This compound is notable for its intricate structure, which includes multiple phosphoryl and hydroxyl groups, as well as a long-chain fatty acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The initial step typically involves the preparation of the nucleotide derivative, which is then coupled with the fatty acid derivative through a series of phosphorylation and hydroxylation reactions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to control the reaction conditions precisely. The process would include steps such as purification through chromatography and crystallization to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The phosphoryl groups can be reduced to form simpler phosphates.

    Substitution: The amino groups can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the phosphoryl groups would produce simpler phosphates.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its nucleotide derivative can be used in studies of DNA and RNA synthesis.

    Industry: It can be used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The nucleotide derivative can interact with enzymes involved in DNA and RNA synthesis, while the fatty acid derivative can integrate into cell membranes, affecting their fluidity and function. The phosphoryl and hydroxyl groups play crucial roles in these interactions, facilitating binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nucleotide derivatives and fatty acid conjugates, such as:

    Adenosine triphosphate (ATP): A nucleotide derivative involved in energy transfer.

    Phosphatidylcholine: A fatty acid conjugate found in cell membranes.

Uniqueness

What sets this compound apart is its combination of a nucleotide derivative with a long-chain fatty acid, providing unique properties that can be exploited in various applications. Its ability to interact with both nucleic acids and cell membranes makes it a versatile tool in scientific research.

Properties

Molecular Formula

C39H75N10O17P3S

Molecular Weight

1081.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane

InChI

InChI=1S/C39H66N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);3*1H3/b9-8-,12-11-;;;/t28-,32+,33?,34+,38-;;;/m1.../s1

InChI Key

SWGFKEKFDABKFK-BWEBQFRTSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Origin of Product

United States

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